2-Phenoxyphenylboronic acid
Overview
Description
2-Phenoxyphenylboronic acid is a boronic acid derivative with the linear formula C6H5OC6H4B(OH)2 . It is used as a reactant for palladium-catalyzed cross-coupling reactions, trifluoromethylation via copper-mediated oxidative cross-coupling, and the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular formula of this compound is C12H11BO3, and it has a molecular weight of 214.02 . The structure includes two phenyl rings connected by an oxygen atom, with a boronic acid group attached to one of the phenyl rings .Chemical Reactions Analysis
This compound is known to participate in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . It is also used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 104-108°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.0±44.0°C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis Enhancement
2-Phenoxyphenylboronic acid plays a significant role in enhancing chemical syntheses. For example, phenylboronic acid catalyzes the one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles, offering a simplified process with high purity products (López-Ruiz et al., 2011). Additionally, the synthesis of substituted phenols from arylboronic acids is made more efficient and practical through a metal-free method, showing a broad tolerance for functional groups, which is valuable for various research applications (Jiang et al., 2014).
Biological Impact Studies
The compound is also used in biological studies. For instance, the effect of 4-phenoxyphenylboronic acid on the root tips of young barley seedlings under cadmium stress was investigated. It was found to inhibit cadmium-induced IAA accumulation and mitigate mild cadmium stress-induced root growth inhibition (Demecsová et al., 2020).
Material Science and Sensor Development
In material science and sensor development, phenylboronic acids are utilized for their unique properties. For example, electrochemical co-polymerization of phenol and 3-hydroxyphenylboronic acid creates a material capable of amplified saccharide detection, demonstrating the potential for advanced sensor technologies (Li et al., 2014).
Catalytic Activity
The use of phenylboronic acids in catalysis is also noteworthy. The biosynthesis, characterization, and catalytic activity of Ag/zeolite nanocomposites for oxidative hydroxylation of phenylboronic acid exemplify this application. These nanocomposites show promising results in various catalytic processes at room temperature (Hatamifard et al., 2016).
Safety and Hazards
2-Phenoxyphenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Phenoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In palladium-catalyzed cross-coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst . In trifluoromethylation, it participates in a copper-mediated oxidative cross-coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of biologically and pharmacologically active molecules . It is also used in the preparation of pyridazine-based scaffolds as alpha-helix mimetics . The downstream effects of these pathways can lead to the production of a variety of complex organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . These compounds can have various biological and pharmacological activities, depending on the specific reactions and conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of catalysts and the pH of the reaction environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Phenoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In this context, this compound interacts with palladium complexes, facilitating the transmetalation step of the reaction . Additionally, this compound has been used in the preparation of biologically active molecules and pharmacologically relevant scaffolds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to some extent. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the activity of certain enzymes involved in cellular signaling, thereby modulating the expression of specific genes . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
(2-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPOFIQZSVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378551 | |
Record name | 2-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-09-1 | |
Record name | 2-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.